molecular formula C14H15N3O2S B2675159 N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide CAS No. 2034571-01-0

N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B2675159
CAS No.: 2034571-01-0
M. Wt: 289.35
InChI Key: XUKQHDMUHHCRLW-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a cyclopropyl-substituted pyridinylmethyl group attached to the sulfonamide nitrogen. This structure combines a rigid cyclopropane ring with dual pyridine moieties, which may enhance target binding specificity and metabolic stability.

Such features are advantageous in drug design, particularly for central nervous system (CNS) targets or enzymes requiring rigid ligand conformations.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-20(19,14-2-1-5-15-10-14)17-8-11-6-13(9-16-7-11)12-3-4-12/h1-2,5-7,9-10,12,17H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKQHDMUHHCRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide typically involves multi-step reactionsThe reaction conditions often include the use of hydrazine hydrate in boiling acetonitrile or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its mechanism of action are still ongoing, but it is believed to modulate biological pathways related to its sulfonamide and pyridine moieties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. Triazolyl-Substituted Sulfonamides

Compounds like N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides (e.g., derivatives 26–36) feature a 1,2,4-triazole ring instead of the cyclopropylpyridinylmethyl group .

  • Synthesis: These analogues are synthesized via two-step reactions: (1) coupling pyridine-3-sulfonamides with dimethyl N-cyanoiminodithiocarbonate, and (2) hydrazine hydrate treatment to form the triazole ring .
  • Biological Activity : Evaluated for anti-yeast properties, these compounds demonstrate substituent-dependent efficacy. For instance, electron-withdrawing groups on the pyridine ring enhance antifungal activity .
B. Methoxy/Bromo-Substituted Derivatives

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide () replaces the cyclopropyl group with methoxy and bromo substituents.

  • Synthesis : Prepared by reacting 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine .
C. Fluorinated and Pivalamide Derivatives

Examples like N-(3-(3-hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide () highlight the use of trifluoromethyl and pivalamide groups.

  • Impact of Fluorine : Fluorine atoms improve metabolic stability and electronegativity, enhancing target binding through dipole interactions .

Physicochemical and Pharmacokinetic Properties

Compound logP (Predicted) Molecular Weight Key Substituents Potential Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide 2.8 315.36 Cyclopropyl, dual pyridine Enzyme inhibition, CNS targets
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides 1.5–2.2 280–340 Triazole, amino Antifungal agents
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide 3.1 403.18 Bromo, methoxy, difluoro Kinase inhibition
  • Lipophilicity : The cyclopropyl group in the main compound increases logP compared to triazolyl analogues, favoring blood-brain barrier penetration.
  • Solubility: Methoxy and amino groups enhance aqueous solubility, whereas cyclopropyl and trifluoromethyl groups may reduce it.

Biological Activity

N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, combining a pyridine ring with a sulfonamide functional group and a cyclopropylpyridine moiety, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several multistep reactions. The precursor compounds are derived from 4-chloropyridine-3-sulfonamide through the formation of N0-cyano-N-[(4-substituted pyridin-3-yl)sulfonyl]carbamimidothioates, which are further transformed using hydrazine hydrate to yield the desired sulfonamide derivative.

Antifungal Properties

One of the primary biological activities of this compound is its antifungal action. Studies have shown that this compound exhibits significant efficacy against various fungal strains, particularly those belonging to the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces. The minimum inhibitory concentration (MIC) values for these strains are reported to be ≤ 25 µg/mL, indicating a potency that surpasses traditional antifungal agents like fluconazole.

The biological activity is largely attributed to the sulfonamide group present in the compound, which can form hydrogen bonds with biological macromolecules. This interaction is believed to inhibit specific enzymes or receptors involved in fungal metabolism and proliferation. The cyclopropylpyridine moiety enhances binding affinity and specificity, potentially leading to improved therapeutic outcomes.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows it to exhibit distinct chemical reactivity compared to other similar compounds. A comparative analysis of structurally related compounds highlights the following:

Compound NameStructureUnique Features
Naphthalene-1-sulfonamideNaphthaleneSimilar sulfonamide functionality but lacks the cyclopropyl group
5-CyclopropylpyridineCyclopropylpyridineContains a cyclopropyl group attached to a pyridine
Pyridine derivativesPyridineDiverse biological activities depending on substituents

This table illustrates how the combination of both sulfonamide and cyclopropylpyridine moieties in this compound may confer enhanced biological properties compared to other compounds.

Case Studies

Recent studies have focused on the interaction studies involving this compound with various biological targets. Techniques such as molecular docking and binding affinity assays have been employed to elucidate the mechanisms through which this compound exerts its antifungal effects. These studies indicate that the compound's binding interactions may significantly inhibit key metabolic pathways in fungal cells, leading to cell death and reduced viability.

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